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Compound of Interest

Compound Name: DPPC-d4

Cat. No.: B6595530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the use of

chain-deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), often generically

referred to as d-DPPC or specifically as DPPC-d62 when the acyl chains are fully deuterated,

in small-angle neutron scattering (SANS) experiments. The unique scattering properties of

deuterium compared to hydrogen make deuterated lipids invaluable tools for elucidating the

structure and dynamics of lipid membranes.

Introduction to DPPC and Neutron Scattering
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that is a major

component of eukaryotic cell membranes and lung surfactant. It is widely used in model

membrane systems to study lipid bilayer properties. Neutron scattering is a powerful, non-

destructive technique for analyzing the structure of materials at the nanoscale.[1] A key

advantage of neutron scattering in the study of biological materials is the significant difference

in the neutron scattering length of hydrogen and its isotope, deuterium.[2] By selectively

replacing hydrogen with deuterium in a lipid molecule (isotopic labeling), specific components

of a membrane system can be made "visible" or "invisible" to neutrons, a technique known as

contrast variation.[3]

Chain-deuterated DPPC, such as DPPC-d62, is frequently employed in SANS to enhance the

scattering contrast between the hydrophobic core of the lipid bilayer and the aqueous solvent
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or the lipid headgroups.[4] This allows for precise determination of structural parameters like

bilayer thickness, area per lipid, and the organization of lipid domains.

Key Applications of Deuterated DPPC in Neutron
Scattering
The use of chain-deuterated DPPC in SANS experiments enables a variety of applications in

membrane biophysics and drug delivery research:

Determination of Bilayer Structure: By creating a high contrast between the deuterated acyl

chains and the surrounding solvent (typically D₂O), the thickness of the hydrophobic core

and the overall bilayer thickness can be determined with high precision.[5]

Analysis of Asymmetric Membranes: In systems designed to mimic the asymmetry of

biological membranes, incorporating deuterated DPPC in one leaflet and hydrogenated lipids

in the other allows for the individual characterization of each leaflet's structure.

Lipid Domain and Raft Characterization: In mixed lipid systems, the partitioning of deuterated

DPPC into specific domains creates lateral scattering length density fluctuations, enabling

the study of the size, shape, and composition of these domains.

Protein-Lipid and Drug-Lipid Interactions: By using contrast matching, where the scattering

length density of the solvent is matched to that of a particular component (e.g., a

hydrogenated lipid), the scattering signal from a deuterated component (like d-DPPC)

interacting with a protein or drug molecule can be isolated.

Quantitative Data Summary
The following tables summarize key quantitative parameters for DPPC and its deuterated

analogues, which are essential for planning and analyzing SANS experiments.

Table 1: Scattering Length Densities (SLDs) of DPPC Components and Solvents
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Component
Chemical
Formula

Molecular
Volume (Å³)

Scattering
Length (fm)

SLD (x 10⁻⁶
Å⁻²)

h-DPPC

Headgroup
C₁₀H₁₈O₈NP 319 18.2 1.79

h-DPPC Tails C₃₂H₆₄ 906 -11.9 -0.41

d-DPPC (d62)

Tails
C₃₂H₂D₆₂ 906 408.9 7.53

H₂O H₂O 30 -1.68 -0.56

D₂O D₂O 30 19.14 6.38

Data compiled from multiple sources. Molecular volumes can vary slightly with temperature and

phase.

Table 2: Structural Parameters of DPPC Bilayers Determined by SANS

Lipid
Composition

Temperature
(°C)

Phase
Bilayer
Thickness (Å)

Area per Lipid
(Å²)

h-DPPC 25 Gel (Lβ') 48.0 47.9

h-DPPC 50 Fluid (Lα) 39.0 63.0

d62-DPPC 25 Gel (Lβ') ~48 ~48

d62-DPPC 55 Fluid (Lα) ~39 ~64

These are representative values; actual measurements may vary based on sample preparation

and experimental conditions.

Experimental Protocols
Protocol 1: Preparation of Unilamellar Vesicles (ULVs) of
Deuterated DPPC
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This protocol describes the preparation of ULVs using the thin-film hydration and extrusion

method, a common procedure for generating vesicles of a defined size for SANS studies.[6]

Materials:

Chain-deuterated DPPC (e.g., DPPC-d62) powder

Hydrogenated DPPC or other lipids (if preparing mixed vesicles)

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

D₂O-based buffer (e.g., 10 mM HEPES, 150 mM NaCl in D₂O, pD 7.4)

Mini-extruder set

Polycarbonate membranes (e.g., 100 nm pore size)

Glass vials, rotary evaporator, nitrogen gas stream

Procedure:

Lipid Film Formation:

Dissolve the desired amount of DPPC-d62 and any other lipids in chloroform in a round-

bottom flask. A typical final lipid concentration for the vesicle suspension is 5-10 mg/mL.

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of

the flask.

Further dry the film under a gentle stream of nitrogen gas for at least 2 hours, or under

high vacuum overnight, to remove any residual solvent.

Hydration:

Hydrate the lipid film with the D₂O-based buffer by vortexing. The temperature of the buffer

should be above the phase transition temperature (Tm) of DPPC (~41°C), for example, at

50°C. This will form multilamellar vesicles (MLVs).
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Incubate the suspension at 50°C for about 1 hour with intermittent vortexing to ensure

complete hydration.

Extrusion:

Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, pre-

heated to 50°C.

Transfer the MLV suspension into one of the gas-tight syringes of the extruder.

Extrude the lipid suspension through the membranes by passing it back and forth between

the two syringes. A minimum of 21 passes is recommended to obtain a monodisperse

population of ULVs.

Vesicle Characterization (Optional but Recommended):

Characterize the size distribution and lamellarity of the prepared vesicles using Dynamic

Light Scattering (DLS) and/or Cryo-Transmission Electron Microscopy (Cryo-TEM).

Protocol 2: Small-Angle Neutron Scattering (SANS)
Experiment
This protocol outlines a typical SANS experiment for characterizing deuterated DPPC vesicles.

Instrumentation:

A SANS instrument with a suitable q-range (e.g., 0.003 to 0.5 Å⁻¹) to probe the dimensions

of the vesicles and the bilayer structure.

Procedure:

Sample Preparation:

Load the prepared DPPC-d62 vesicle solution into a quartz sample cell (e.g., 1 or 2 mm

path length).

Prepare a matching buffer sample (the same D₂O-based buffer used for hydration) for

background subtraction.
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Instrument Setup:

Set the sample temperature using a temperature-controlled sample holder. For DPPC,

measurements are typically taken below and above the Tm (e.g., 25°C and 50°C).

Select instrument configurations (e.g., detector distances and neutron wavelengths) to

cover the desired q-range. A common setup might involve two or three configurations,

such as a 2 m detector distance with 6 Å neutrons and an 8 m distance with 10 Å

neutrons.

Data Acquisition:

Acquire the scattering data for the sample, the empty cell, the buffer, and a standard for

absolute intensity calibration (e.g., a solid polymer standard).

Acquisition times will vary depending on the neutron flux and sample concentration but are

typically in the range of 15-60 minutes per configuration.

Data Reduction:

Correct the raw 2D scattering data for detector sensitivity, empty cell scattering, and

background scattering from the buffer.

Azimuthally average the corrected 2D data to obtain the 1D scattering intensity I(q) versus

the scattering vector q, where q = (4π/λ)sin(θ/2).

Calibrate the data to absolute units (cm⁻¹) using the standard measurement.

Data Analysis and Modeling
The reduced SANS data, I(q), can be analyzed using various models to extract structural

information. For unilamellar vesicles, a common approach is to use a core-shell model.

Core-Shell Model: The vesicle is modeled as a spherical shell with a uniform scattering

length density, representing the lipid bilayer, surrounding a core of solvent. The model can be

refined to include separate shells for the headgroups and the deuterated tails, providing

more detailed structural information. The scattered intensity is fitted to the model to
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determine parameters such as the vesicle radius, bilayer thickness, and the SLD of the

bilayer.

Scattering Density Profile (SDP) Model: For higher resolution analysis, the SDP model can

be used. This model describes the bilayer as a continuous distribution of molecular

components (e.g., headgroups, glycerol backbone, methylene groups, methyl groups) along

the normal to the bilayer. This approach, often used in combination with SAXS data, can

provide a more detailed and accurate picture of the bilayer structure.[7]

Visualizations
Below are diagrams illustrating the experimental workflow for SANS analysis of deuterated

DPPC vesicles.
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Caption: Experimental workflow for SANS analysis of deuterated DPPC vesicles.
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Caption: Contrast scheme for a DPPC-d62 vesicle in D₂O for a SANS experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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